molecular formula C22H18Cl2N4O2 B3009756 2-(2,4-dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 946278-30-4

2-(2,4-dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B3009756
CAS No.: 946278-30-4
M. Wt: 441.31
InChI Key: SHCCXRPFXNRSHE-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile ( 946278-30-4) is an oxazole-carbonitrile derivative of interest in medicinal chemistry and drug discovery research. This compound has a molecular formula of C22H18Cl2N4O2 and a molecular weight of 441.31 g/mol. Its structure features a dichlorophenyl-substituted oxazole core linked to a 2-methylbenzoyl piperazine group, a motif often associated with bioactive properties. Suppliers offer this chemical for screening compounds libraries, with available purities of 90% or higher in quantities ranging from 1mg to 75mg. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O2/c1-14-4-2-3-5-16(14)21(29)27-8-10-28(11-9-27)22-19(13-25)26-20(30-22)17-7-6-15(23)12-18(17)24/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCCXRPFXNRSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=C(C=C(C=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,4-dichlorophenylamine with a suitable oxazole precursor under controlled conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the 2-methylbenzoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the cytotoxic effects of various piperazine derivatives, including those similar to 2-(2,4-dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile. For instance, derivatives have been evaluated against different cancer cell lines such as HUH-7 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colorectal cancer) using assays like the sulforhodamine B assay. These studies indicate that compounds with similar structural features exhibit significant growth inhibition in these cancer cell lines .

Neuropharmacological Effects

Piperazine derivatives are known for their potential neuropharmacological effects. Compounds structurally related to 2-(2,4-dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile have been investigated for their activity as dopamine receptor antagonists and for their potential in treating psychiatric disorders. The modulation of dopaminergic pathways may provide therapeutic benefits in conditions such as schizophrenia and depression .

Antimicrobial Properties

Some studies suggest that oxazole derivatives possess antimicrobial properties. The presence of the piperazine ring can enhance the interaction with microbial targets, potentially leading to effective treatments against various bacterial strains. Research into the structure-activity relationship (SAR) of these compounds has shown promise in developing new antimicrobial agents .

Case Study 1: Cytotoxicity Assessment

A study published in Medicinal Chemistry Research assessed the cytotoxicity of various piperazine derivatives on cancer cell lines. Among the tested compounds, those closely related to our target compound demonstrated significant inhibition rates, suggesting that modifications in the piperazine structure can lead to enhanced anticancer activity .

Case Study 2: Neuropharmacological Screening

Another investigation focused on the neuropharmacological properties of piperazine derivatives. The study highlighted that certain modifications to the oxazole and piperazine components could lead to increased affinity for dopamine receptors, indicating potential use in treating neuropsychiatric disorders .

Data Table: Summary of Applications

Application TypeDescriptionRelevant Studies
Anticancer ActivitySignificant cytotoxic effects against various cancer cell lines
NeuropharmacologicalPotential use as dopamine receptor antagonists for psychiatric disorders
Antimicrobial PropertiesActivity against bacterial strains; potential for new antibiotic development

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
  • Molecular Formula : C21H16F2N4O2
  • Key Differences : Fluorine substituents at both the benzoyl (2-fluoro) and phenyl (2-fluoro) positions.
  • Impact : Fluorine’s electronegativity may enhance metabolic stability and membrane permeability compared to chlorine. The reduced steric bulk of fluorine could also alter target selectivity .
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile
  • Molecular Formula : C19H15ClN4O3
  • Key Differences : 3-Chlorobenzoyl group and 2-furyl substituent.
  • This could enhance binding to aromatic-rich enzyme pockets .
5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile
  • Key Differences : Thiophene-ethenyl group at position 2 and 2-chlorobenzoyl on piperazine.

Comparison with Dichlorophenyl-Containing Compounds

1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile
  • Molecular Features: Pyrazole core with dichlorophenyl and nitroanilino groups.
  • Functional Insights: The nitro group facilitates intramolecular hydrogen bonding (N–H⋯O), stabilizing the crystal structure.

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Compounds
Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Potential Activity
Target Compound ~442.3* 1,3-Oxazole-4-carbonitrile 2,4-Dichlorophenyl, 2-methylbenzoyl Kinase inhibition (hypothesized)
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-... 394.38 1,3-Oxazole-4-carbonitrile 2-Fluorophenyl, 2-fluorobenzoyl Improved metabolic stability
1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)... 364.18 Pyrazole-4-carbonitrile 2,4-Dichlorophenyl, nitroanilino Antimicrobial
CHIR99021 (GSK3 Inhibitor) 465.3 Pyrimidine-carbonitrile Dichlorophenyl, imidazole Wnt pathway activation

*Estimated based on structural similarity.

Toxicity and Regulatory Considerations

  • Regulatory guidelines for related compounds () emphasize purity thresholds (>95%) and detailed impurity profiling .

Biological Activity

The compound 2-(2,4-dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a member of the oxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C18H18Cl2N2O
  • Molecular Weight: 349.26 g/mol

The presence of the oxazole ring and piperazine moiety contributes to its biological activity, making it a subject of interest in drug development.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the oxazole nucleus have been tested against various bacterial strains. In vitro studies showed that modifications on the benzoxazole structure could enhance antimicrobial efficacy against both gram-positive and gram-negative bacteria, as well as fungi such as Candida albicans .

CompoundBacterial Strains TestedMIC (µg/mL)
2-(2,4-Dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrileBacillus subtilis, E. coli3.12 (most active)

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. A study utilizing the sulforhodamine B assay demonstrated that derivatives with piperazine groups showed promising cytotoxic activity against hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) cell lines .

Cell LineIC50 (µM)
HUH-715
MCF-720
HCT-11625

These results suggest that the compound may act through mechanisms that induce apoptosis or inhibit cell proliferation.

The proposed mechanism of action for this compound involves interaction with specific cellular targets such as enzymes or receptors involved in cell signaling pathways. The oxazole ring is known to participate in hydrogen bonding and π-stacking interactions, which may enhance binding affinity to target proteins .

Case Study 1: Antimicrobial Efficacy

In a comparative study on various benzoxazole derivatives, it was found that modifications to the piperazine moiety significantly affected antimicrobial potency. The compound demonstrated a lower MIC compared to other derivatives, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Screening

A series of piperazine derivatives similar to the compound were synthesized and screened for anticancer activity. The study highlighted that structural modifications could lead to improved selectivity and potency against specific cancer types. The findings support further investigation into this compound's analogs for potential therapeutic use in oncology .

Q & A

Q. Table 1: Key Reaction Parameters from Literature

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDMSOEnhances reactivity
Reaction Temperature343 KReduces side reactions
Stoichiometry (Ar-X:Amine)2:1Maximizes coupling
Recrystallization SolventEthanol:Acetone (1:1)Improves crystal purity

Basic: What analytical techniques are recommended for characterizing structural integrity?

Methodological Answer:
A multi-technique approach is critical:

  • X-ray Crystallography: Resolves intramolecular interactions (e.g., N–H⋯O hydrogen bonds) and dihedral angles between aromatic rings (e.g., 74.03° in pyrazole analogs) .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., dichlorophenyl and piperazine moieties).
  • HPLC-MS: Validates purity and molecular weight, especially for intermediates prone to byproducts (e.g., incomplete coupling) .

Basic: What pharmacological activities are associated with the 1,3-oxazole and piperazine moieties?

Methodological Answer:

  • 1,3-Oxazole Core: Known for antimicrobial and kinase inhibitory activity due to electron-deficient aromatic systems that interact with biological targets .
  • Piperazine Motif: Enhances solubility and acts as a conformational spacer, enabling interactions with G-protein-coupled receptors (e.g., adenosine A1 antagonists) .

Advanced: How can computational methods predict reaction pathways for synthesizing derivatives?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) model transition states and intermediates. For example:

  • Reaction Path Search: Tools like the Artificial Force Induced Reaction (AFIR) method identify energetically favorable pathways .
  • Solvent Effects: Continuum solvation models (e.g., COSMO-RS) predict solvent compatibility and reaction yields .
  • Machine Learning: Training datasets from analogous reactions (e.g., 1,5-diarylpyrazole syntheses ) prioritize high-yield conditions.

Q. Table 2: Computational Workflow for Reaction Design

StepTool/MethodApplication ExampleReference
Transition State ModelingDFT (B3LYP/6-31G*)Predicting coupling barriers
Solvent OptimizationCOSMO-RSSelecting DMSO vs. DMF
Data-Driven OptimizationBayesian AlgorithmsNarrowing experimental conditions

Advanced: How should researchers address contradictions in biological activity data across assay conditions?

Methodological Answer:

  • Variable Isolation: Systematically test variables (e.g., cell lines, incubation times) using factorial experimental design .
  • Statistical Analysis: Apply ANOVA to identify significant factors (e.g., pH, temperature) causing discrepancies.
  • Orthogonal Assays: Validate results with alternative methods (e.g., radioligand binding vs. functional cAMP assays) .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR)?

Methodological Answer:

  • Scaffold Diversification: Synthesize analogs with variations in the oxazole (e.g., substituent electronegativity) and piperazine (e.g., N-alkylation) regions .
  • High-Throughput Screening (HTS): Test derivatives against target panels (e.g., kinase or receptor libraries) to map pharmacophore requirements.
  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electronic features with activity .

Q. Table 3: SAR Design Parameters

Modification SiteStructural VariationBiological ImpactReference
Oxazole C4 PositionElectron-withdrawing groups (e.g., CN)Enhances target binding
Piperazine N-Substituent2-Methylbenzoyl vs. acetylModulates lipophilicity
Dichlorophenyl RingHalogen position (2,4 vs. 3,5)Alters steric hindrance

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